molecular formula C18H39NS B14417248 N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine CAS No. 80637-65-6

N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine

Cat. No.: B14417248
CAS No.: 80637-65-6
M. Wt: 301.6 g/mol
InChI Key: YCKPIEYVXSPUNP-UHFFFAOYSA-N
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Description

N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a butyl group and an octylsulfanyl group attached to the nitrogen atom, making it a tertiary amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine can be achieved through a multi-step process involving the following steps:

    Alkylation of Ammonia: The initial step involves the reaction of ammonia with butanol to form butylamine.

    Thioether Formation: The next step involves the formation of the octylsulfanyl group by reacting octylthiol with an appropriate alkyl halide.

    Amine Alkylation: Finally, the butylamine is reacted with the octylsulfanyl-alkyl halide to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form secondary amines or primary amines under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary and primary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    N-Butylamine: A simpler amine with only a butyl group attached to the nitrogen atom.

    N-Octylamine: An amine with an octyl group attached to the nitrogen atom.

    N-Butyl-N-methylamine: A tertiary amine with butyl and methyl groups attached to the nitrogen atom.

Uniqueness

N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine is unique due to the presence of both butyl and octylsulfanyl groups, which confer distinct chemical and biological properties. The octylsulfanyl group, in particular, can participate in unique interactions and reactions not observed in simpler amines.

Properties

CAS No.

80637-65-6

Molecular Formula

C18H39NS

Molecular Weight

301.6 g/mol

IUPAC Name

N-butyl-N-(2-octylsulfanylethyl)butan-1-amine

InChI

InChI=1S/C18H39NS/c1-4-7-10-11-12-13-17-20-18-16-19(14-8-5-2)15-9-6-3/h4-18H2,1-3H3

InChI Key

YCKPIEYVXSPUNP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCCN(CCCC)CCCC

Origin of Product

United States

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